Cas no 1367975-87-8 (thieno3,2-cpyridine-7-carboxylic acid)

thieno3,2-cpyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- thieno3,2-cpyridine-7-carboxylic acid
- Thieno[3,2-c]pyridine-7-carboxylic acid
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- インチ: 1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11)
- InChIKey: NFBJYOHDNFMBHR-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(C(O)=O)C2SC=CC1=2
じっけんとくせい
- 密度みつど: 1.508±0.06 g/cm3(Predicted)
- ふってん: 418.3±25.0 °C(Predicted)
- 酸性度係数(pKa): 0.62±0.10(Predicted)
thieno3,2-cpyridine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1692223-0.1g |
thieno[3,2-c]pyridine-7-carboxylic acid |
1367975-87-8 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
Enamine | EN300-1692223-5.0g |
thieno[3,2-c]pyridine-7-carboxylic acid |
1367975-87-8 | 95% | 5g |
$3935.0 | 2023-06-04 | |
Enamine | EN300-1692223-1.0g |
thieno[3,2-c]pyridine-7-carboxylic acid |
1367975-87-8 | 95% | 1g |
$1357.0 | 2023-06-04 | |
Aaron | AR028QEN-50mg |
thieno[3,2-c]pyridine-7-carboxylicacid |
1367975-87-8 | 95% | 50mg |
$459.00 | 2025-02-17 | |
Aaron | AR028QEN-1g |
thieno[3,2-c]pyridine-7-carboxylicacid |
1367975-87-8 | 95% | 1g |
$1891.00 | 2023-12-16 | |
Enamine | EN300-1692223-2.5g |
thieno[3,2-c]pyridine-7-carboxylic acid |
1367975-87-8 | 95% | 2.5g |
$2660.0 | 2023-09-20 | |
Enamine | EN300-1692223-10.0g |
thieno[3,2-c]pyridine-7-carboxylic acid |
1367975-87-8 | 95% | 10g |
$5837.0 | 2023-06-04 | |
Aaron | AR028QEN-250mg |
thieno[3,2-c]pyridine-7-carboxylicacid |
1367975-87-8 | 95% | 250mg |
$949.00 | 2025-02-17 | |
Aaron | AR028QEN-500mg |
thieno[3,2-c]pyridine-7-carboxylicacid |
1367975-87-8 | 95% | 500mg |
$1480.00 | 2025-02-17 | |
Aaron | AR028QEN-100mg |
thieno[3,2-c]pyridine-7-carboxylicacid |
1367975-87-8 | 95% | 100mg |
$672.00 | 2025-02-17 |
thieno3,2-cpyridine-7-carboxylic acid 関連文献
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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4. Book reviews
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5. Book reviews
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
thieno3,2-cpyridine-7-carboxylic acidに関する追加情報
Thieno[3,2-c]pyridine-7-carboxylic Acid (CAS No. 1367975-87-8): A Comprehensive Overview
Thieno[3,2-c]pyridine-7-carboxylic acid (CAS No. 1367975-87-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic carboxylic acids and is characterized by its unique thienopyridine scaffold. The thieno[3,2-c]pyridine core is a fusion of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties to the molecule.
The thieno[3,2-c]pyridine-7-carboxylic acid structure has been extensively studied for its potential applications in drug discovery and development. Recent research has highlighted its role as a scaffold for the design of novel therapeutic agents, particularly in the areas of cancer treatment and anti-inflammatory drugs. The carboxylic acid group at the 7-position of the thienopyridine ring provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities.
In the context of medicinal chemistry, thieno[3,2-c]pyridine-7-carboxylic acid has been explored as a lead compound for the development of selective inhibitors of various enzymes and receptors. For instance, studies have shown that certain derivatives of this compound exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The ability to modulate kinase activity through thieno[3,2-c]pyridine-7-carboxylic acid derivatives offers promising avenues for the development of targeted cancer treatments.
Beyond its potential in oncology, thieno[3,2-c]pyridine-7-carboxylic acid has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can be mitigated by targeting specific inflammatory pathways. Research has demonstrated that thieno[3,2-c]pyridine-7-carboxylic acid derivatives can effectively inhibit pro-inflammatory cytokines and enzymes, making them attractive candidates for the treatment of inflammatory conditions.
The synthetic accessibility of thieno[3,2-c]pyridine-7-carboxylic acid is another factor contributing to its widespread use in pharmaceutical research. Various synthetic routes have been developed to access this compound and its derivatives efficiently. One common approach involves the condensation of thiophene-2-carbaldehyde with pyridine-4-carbaldehyde followed by cyclization and oxidation steps to form the desired thienopyridine carboxylic acid. These synthetic methods provide chemists with the flexibility to introduce functional groups at specific positions on the molecule, thereby fine-tuning its pharmacological profile.
Recent advancements in computational chemistry have further enhanced our understanding of the structure-activity relationships (SAR) of thieno[3,2-c]pyridine-7-carboxylic acid derivatives. Molecular modeling studies have identified key structural features that contribute to the biological activity of these compounds. For example, substituents at the 5-position of the thiophene ring have been shown to significantly influence kinase inhibition potency. This knowledge guides the rational design of more potent and selective inhibitors based on the thieno[3,2-c]pyridine-7-carboxylic acid scaffold.
In addition to its therapeutic potential, thieno[3,2-c]pyridine-7-carboxylic acid has also found applications in other areas such as materials science and organic synthesis. Its unique electronic properties make it an attractive building block for the construction of functional materials with tunable optical and electronic characteristics. Moreover, the compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Despite its numerous advantages, it is important to note that thieno[3,2-c]pyridine-7-carboxylic acid and its derivatives must be handled with care due to their potential reactivity and toxicity. Proper safety protocols should be followed during synthesis and handling to ensure laboratory safety.
In conclusion, thieno[3,2-c]pyridine-7-carboxylic acid (CAS No. 1367975-87-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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